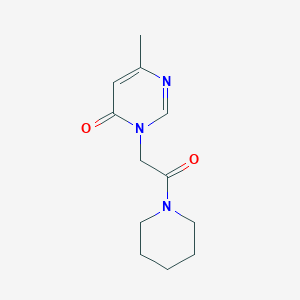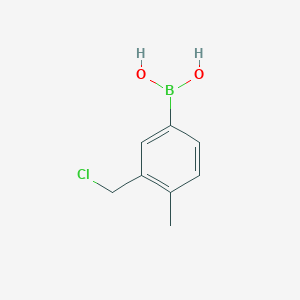
3-Chloromethyl-4-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloromethyl-4-methylphenylboronic acid is a boronic acid derivative that is of interest in various chemical syntheses and reactions. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions are mentioned, which can give insights into the behavior and potential applications of 3-chloromethyl-4-methylphenylboronic acid.
Synthesis Analysis
The synthesis of related chloromethylphenylboronic acids often involves catalytic reactions or electrochemical methods. For instance, the electrooxidative double ene-type chlorination is used to prepare chloro-chloromethyl-phenylboronic acid derivatives, as described in the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . Similarly, Rh(I)-catalyzed reactions are employed to synthesize indene derivatives from chloromethylphenylboronic acids and alkynes . These methods could potentially be adapted for the synthesis of 3-chloromethyl-4-methylphenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an aromatic ring and hydroxyl groups. The structure is often confirmed by techniques such as NMR spectroscopy and X-ray diffraction, as seen in the characterization of silicon-containing boronic acid derivatives . These techniques could be used to analyze the molecular structure of 3-chloromethyl-4-methylphenylboronic acid.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. For example, 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids have been used as building blocks in the synthesis of silicon-containing drugs . Additionally, 3-chlorophenylboronic acid has been used to promote aza-Friedel–Crafts reactions for the synthesis of indole derivatives . These reactions highlight the versatility of boronic acids in organic synthesis, which would likely extend to 3-chloromethyl-4-methylphenylboronic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their functional groups and molecular structure. For instance, the complexation of methylboronic acid with polyols demonstrates the ability of boronic acids to form stable chelate rings, which could be relevant to the binding properties of 3-chloromethyl-4-methylphenylboronic acid . Moreover, the presence of chloromethyl groups in boronic acids can contribute to their reactivity, as seen in the biosynthesis of esters and anisoles by Phellinus pomaceus using chloromethane .
Scientific Research Applications
Facilitating Efficient Synthesis Processes
One of the primary applications of 3-Chloromethyl-4-methylphenylboronic acid derivatives is in facilitating more efficient and environmentally friendly synthesis processes. For instance, a study by Zhang et al. (2019) presents a facile and efficient synthesis process for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate for the preparation of bifenthrin, a pyrethroid insecticide. The process significantly reduces the number of steps and avoids the use of high-toxic and high-risk reagents, making it more environmental friendly and efficient (Zhang, Cheng, Hu, & Xu, 2019).
Cross-Coupling Reactions
Another application area is in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry. Nájera et al. (2004) discussed how Di(2-pyridyl)methylamine-based palladium dichloride complexes serve as versatile catalysts for various types of cross-coupling reactions, including Suzuki–Miyaura reactions involving arylboronic acids. These reactions are crucial for creating biaryls and heterobiaryls in aqueous solvents, demonstrating the compound's role in facilitating reactions under more sustainable conditions (Nájera, Gil-Moltó, & Karlström, 2004).
Enhancing Material Properties
In the field of materials science, 3-Chloromethyl-4-methylphenylboronic acid derivatives have been explored for enhancing the properties of polymers. A study by Wang et al. (2020) showed that phenylboronic acid derivatives containing phosphorous and nitrogen could serve as effective lubricant additives. These derivatives significantly improve the anti-friction and anti-wear properties of liquid paraffin, indicating potential for industrial applications as lubricant additives (Wang, Han, Ge, Zhang, Bai, & Zhang, 2020).
Drug Delivery Systems
Moreover, the application extends to the development of drug delivery systems. Ding et al. (2009) synthesized glucose-sensitive self-assembled films modified with 3-aminophenylboronic acid. These films exhibit pH- and thermo-sensitive swelling behaviors and can enhance the release of drugs, like Alizarin Red S, in the presence of glucose. This suggests a promising application in self-regulated insulin delivery systems, highlighting the compound's role in creating stimuli-responsive materials (Ding, Guan, Zhang, & Zhu, 2009).
Future Directions
While specific future directions for 3-Chloromethyl-4-methylphenylboronic acid are not mentioned in the retrieved sources, boronic acids in general are gaining interest in medicinal chemistry due to their versatility and the potential to improve the activities of bioactive molecules . Therefore, it is likely that research into the applications of 3-Chloromethyl-4-methylphenylboronic acid will continue to expand.
properties
IUPAC Name |
[3-(chloromethyl)-4-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBKEZIAHHACHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)CCl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-4-methylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)
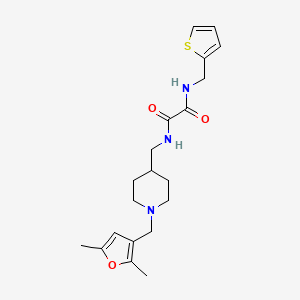
![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)
![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)
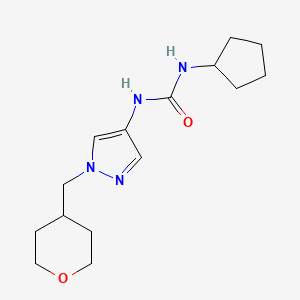
![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)

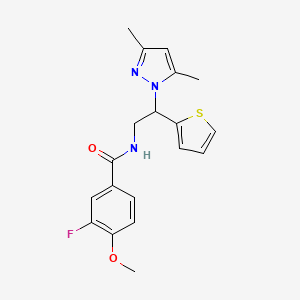
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
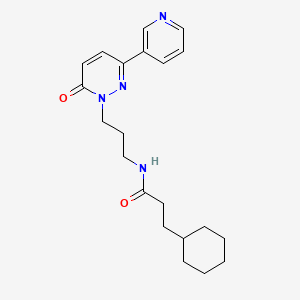
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)
